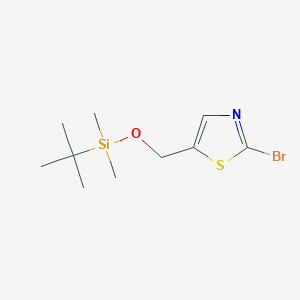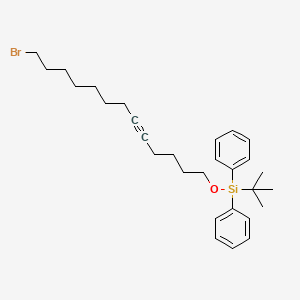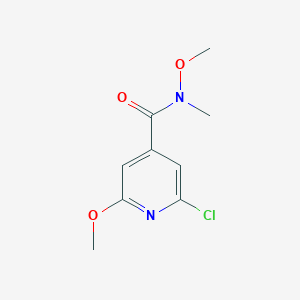
(S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2-bromo-5-fluorophenyl starting material. This can be achieved through halogenation reactions using appropriate brominating and fluorinating agents.
Chiral Amino Acid Formation: The chiral center is introduced by reacting the halogenated phenyl compound with a chiral amino acid derivative. This step often involves coupling reactions facilitated by coupling reagents such as EDCI or DCC.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid groups, to yield corresponding amides, alcohols, or aldehydes.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles or electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation and Reduction Products: Amides, alcohols, aldehydes, and corresponding derivatives.
Deprotection Products: Free amine derivatives.
科学的研究の応用
(S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It can be incorporated into the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme-substrate interactions, receptor binding, and other biological processes.
作用機序
The mechanism of action of (S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The Boc-protected amino group can be deprotected to reveal a free amine, which can participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
(S)-3-(2-Chloro-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine atom instead of bromine.
(S)-3-(2-Bromo-5-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a methyl group instead of fluorine.
(S)-3-(2-Bromo-5-fluorophenyl)-2-amino-propanoic acid: Similar structure without the Boc protection.
Uniqueness
(S)-3-(2-Bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The Boc protection also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
特性
IUPAC Name |
(2S)-3-(2-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMDFWONYZPIIJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine](/img/structure/B8264990.png)











![(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8265079.png)

